![molecular formula C18H20O5 B082656 4-Hydroxy-5,7,4'-trimethoxyflavan CAS No. 10493-01-3](/img/structure/B82656.png)
4-Hydroxy-5,7,4'-trimethoxyflavan
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Overview
Description
4-Hydroxy-5,7,4'-trimethoxyflavan is a flavonoid compound that is found in various plants, including the bark of the African tree Pterocarpus angolensis. This compound has been the subject of scientific research due to its potential therapeutic properties.
Scientific Research Applications
Isolation and Characterization
4-Hydroxy-5,7,4'-trimethoxyflavan has been isolated from various plant sources, contributing to the understanding of plant biochemistry and phytochemistry. For instance, it was identified in Dahlia tenuicaulis and Boesenbergia pandurata, showcasing its presence in diverse botanical species (Lam & Wrang, 1975); (Jaipetch et al., 1983).
Cytotoxic Properties
Research has shown that 4-Hydroxy-5,7,4'-trimethoxyflavan exhibits cytotoxic properties. A study on compounds from Uraria clarkei indicated slight cytotoxic activity of this compound against K-562 and Hela cell lines (Jiang et al., 2013). This highlights its potential in cancer research and drug development.
Metabolism Studies
Studies have explored the metabolism of this compound, particularly by human gut bacteria, which is crucial for understanding its bioavailability and potential health effects. For example, Blautia sp. MRG-PMF1 was found to metabolize 4-Hydroxy-5,7,4'-trimethoxyflavan to demethylated flavones, providing insights into its metabolic pathways in the human intestine (Kim, Kim, & Han, 2014).
Chemical Synthesis and Biological Assessments
The synthesis of this compound and its derivatives has been a subject of research, contributing to the field of organic chemistry and pharmacology. Studies have synthesized variants of this compound and evaluated their biological activities, such as antioxidant, antibacterial, and antitumor effects, offering potential for drug discovery (Rosa et al., 2019).
Pharmacokinetics and Drug Interaction Studies
Investigations into the binding properties of 4-Hydroxy-5,7,4'-trimethoxyflavan with human serum albumin provide insights into its pharmacokinetics and potential drug interactions. This is crucial for its development as a therapeutic agent (Tang, Wang, Luan, & Chen, 2005).
Bioavailability and Stability
Understanding the metabolic stability and intestinal absorption of this compound is vital for its potential as a dietary supplement or drug. Studies comparing methylated flavonoids like 4-Hydroxy-5,7,4'-trimethoxyflavan with unmethylated counterparts have provided essential data on their bioavailability and stability, influencing their use in clinical and dietary contexts (Wen & Walle, 2006).
properties
CAS RN |
10493-01-3 |
---|---|
Product Name |
4-Hydroxy-5,7,4'-trimethoxyflavan |
Molecular Formula |
C18H20O5 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
5,7-dimethoxy-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C18H20O5/c1-20-12-6-4-11(5-7-12)15-10-14(19)18-16(22-3)8-13(21-2)9-17(18)23-15/h4-9,14-15,19H,10H2,1-3H3 |
InChI Key |
XCMICCXLNOOUBF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(C3=C(O2)C=C(C=C3OC)OC)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(C3=C(O2)C=C(C=C3OC)OC)O |
synonyms |
3,4-Dihydro-5,7-dimethoxy-2-(4-methoxyphenyl)-2H-1-benzopyran-4-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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